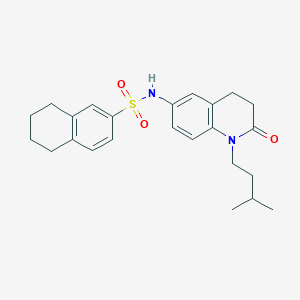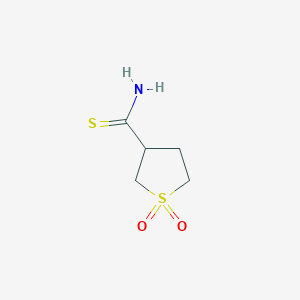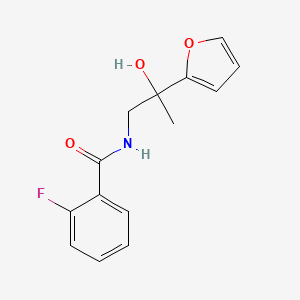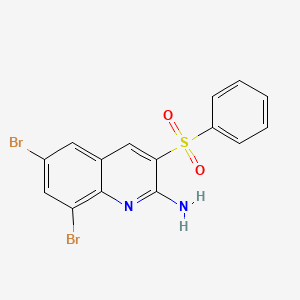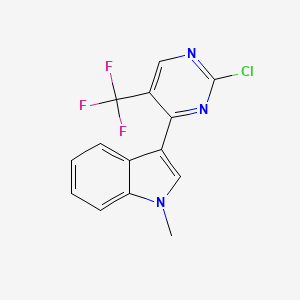
3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a five-membered ring containing a nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs. Trifluoromethylpyridines (TFMP) and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives often involves the use of 2-chloro-5-(trifluoromethyl)pyridine as a starting material .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring and an indole ring. The pyrimidine ring contains a trifluoromethyl group and a chlorine atom, while the indole ring contains a methyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the chlorine atom in the pyrimidine ring, as well as the methyl group in the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group, the chlorine atom, and the methyl group. For instance, the trifluoromethyl group is known to confer unique physicochemical properties to organic compounds .科学的研究の応用
Synthesis and Derivative Formation
Synthetic Pathways and Derivatives
The chemical has been utilized as a precursor in synthesizing various indole and pyrimidine derivatives. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides have led to the formation of 5H-pyrimido[5,4-b]indole derivatives, demonstrating the versatility of indole-based compounds in synthesizing complex structures with potential biological activities (Shestakov et al., 2009).
Biological Activities
Antimicrobial Activity
Pyrimidino derivatives, including those with indole groups, have been synthesized and assessed for antimicrobial activity. The structural integration of indole and benzene nuclei in a single molecule exhibits synergism in antimicrobial properties, highlighting the compound's relevance in developing new antimicrobial agents (Chauhan et al., 2017).
Chemical Properties and SAR Studies
Structure-Activity Relationship (SAR) Studies
The compound's core structure has been involved in SAR studies, particularly focusing on modifications of the pyrimidine portion to enhance biological activities such as NF-kappaB and AP-1 gene expression inhibition. These studies aim to improve potential oral bioavailability and identify functional groups critical for activity, contributing to the design of molecules with better pharmacological profiles (Palanki et al., 2000).
将来の方向性
特性
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1-methylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3/c1-21-7-9(8-4-2-3-5-11(8)21)12-10(14(16,17)18)6-19-13(15)20-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBRYZPIPDXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

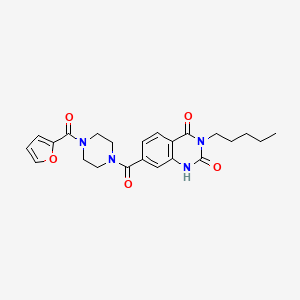
![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)
![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2442264.png)
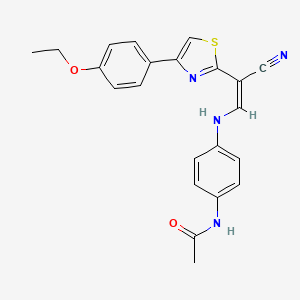
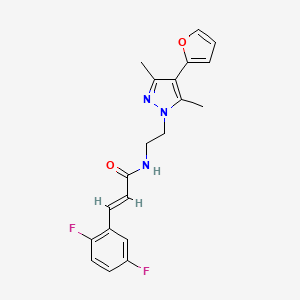
![2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/no-structure.png)
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2442275.png)

